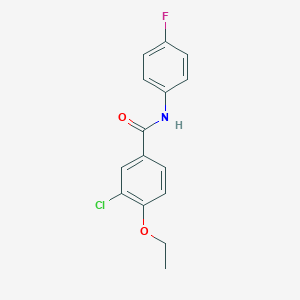
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide, also known as CEFF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEFF belongs to the class of benzamide derivatives and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide involves the inhibition of COX-2 enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide reduces the production of prostaglandins and hence reduces inflammation and pain.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. Studies have also shown that 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has a good safety profile and does not produce any significant toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. However, one of the limitations of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
For 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the development of more soluble analogs for in vivo use. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide and its potential side effects.
Conclusion
In conclusion, 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide possesses anti-inflammatory and analgesic properties and inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Although 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has some limitations, its potential therapeutic applications make it an attractive candidate for further research.
Méthodes De Synthèse
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl chloroformate to produce 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Recent studies have shown that 3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide possesses anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Propriétés
Formule moléculaire |
C15H13ClFNO2 |
|---|---|
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-8-3-10(9-13(14)16)15(19)18-12-6-4-11(17)5-7-12/h3-9H,2H2,1H3,(H,18,19) |
Clé InChI |
XVPKFTFIMGQYDM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)
![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)



![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)